3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester

説明

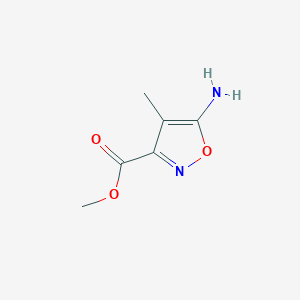

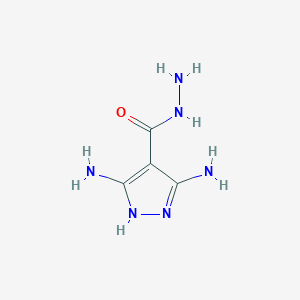

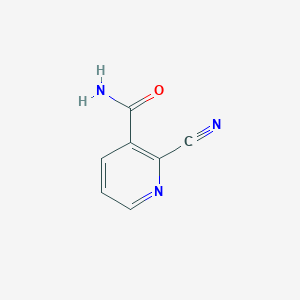

“3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester” is a synthetic isoxazole derivative . It is also known as "methyl 5-amino-4-methylisoxazole-3-carboxylate" .

Synthesis Analysis

This compound has been synthesized in various studies. For instance, it was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . Another study synthesized a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides by reacting 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide with isocyanate and isothiocyanate .Molecular Structure Analysis

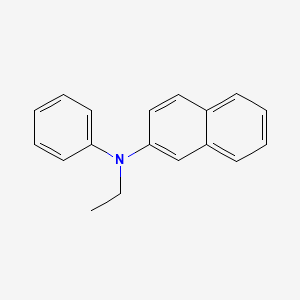

The molecular formula of this compound is C6H8N2O3 . The InChI string is InChI=1S/C6H8N2O3/c1-3-4 (6 (9)10-2)8-11-5 (3)7/h7H2,1-2H3 . The compound has a molecular weight of 156.14 g/mol . The structure of the compound includes both an amino and carboxylic group .Chemical Reactions Analysis

The compound has been used in the synthesis of a new class of bioactive peptides . It was found that the amino group of the compound and its derivatives remains nonreactive in reactions with acyl- and alkyl donors .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 78.4 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 .科学的研究の応用

Peptidomimetics Development

AMIA serves as a novel unnatural amino acid in the solid-phase synthesis of α/β-mixed peptides . These hybrid peptides show great promise as peptidomimetics, which are compounds mimicking the structure of peptides and can be used as therapeutic agents. The incorporation of AMIA into peptide chains has been explored, highlighting its potential in creating bioactive peptides with various biological activities.

Antitubercular Agents

Research has demonstrated the efficacy of AMIA-based urea and thiourea derivatives as promising antitubercular agents . These compounds have shown potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests AMIA’s role in the development of new chemotherapeutics for this global health concern.

Immunoregulatory Properties

AMIA derivatives have been studied for their immunoregulatory properties. Certain benzylamides of AMIA have shown to inhibit the humoral immune response in vitro and modulate the inductive phase of delayed-type hypersensitivity (DTH) in vivo . This indicates the potential application of AMIA in immune system-related research and therapy.

Organic Synthesis of Novel Compounds

Isoxazoles, including AMIA, are utilized in organic synthesis to develop new classes of compounds . Their bifunctional nature, containing both amino and carboxylic groups, makes them versatile building blocks for synthesizing complex molecules with potential therapeutic applications.

Therapeutic Agent Development

The broad spectrum of biological activity associated with isoxazoles makes AMIA a valuable compound in the development of new therapeutic agents . Its properties have been tested for anticancer, anti-inflammatory, and antibacterial activities, contributing to the discovery of drugs with increased potency and lower toxicity.

作用機序

Target of Action

Isoxazoles, the class of compounds to which amia belongs, are known for their broad spectrum of targets and high biological activity . They have been tested for their anticancer, anti-inflammatory, and antibacterial activities .

Mode of Action

It’s known that amia can be successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . This suggests that AMIA may interact with its targets through the formation of peptide bonds, leading to changes in the structure and function of the target molecules .

Biochemical Pathways

Given that amia can be incorporated into peptides , it’s plausible that it may affect various biochemical pathways involving peptide-based processes. The downstream effects would depend on the specific pathways and targets involved.

Pharmacokinetics

The successful incorporation of amia into peptides suggests that it may have suitable bioavailability for therapeutic applications .

Result of Action

It’s known that amia presents various biological activities . For example, one study found that a compound related to AMIA inhibited the humoral immune response in vitro and stimulated the inductive phase of DTH in vivo, although it inhibited the eliciting phase of that response .

Action Environment

It’s known that amia can be incorporated into peptides under different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . This suggests that the action of AMIA may be influenced by the specific conditions under which it is synthesized and administered.

特性

IUPAC Name |

methyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(6(9)10-2)8-11-5(3)7/h7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMRYHKYWRENAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475714 | |

| Record name | 3-ISOXAZOLECARBOXYLIC ACID, 5-AMINO-4-METHYL-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester | |

CAS RN |

485807-09-8 | |

| Record name | Methyl 5-amino-4-methyl-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485807-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-ISOXAZOLECARBOXYLIC ACID, 5-AMINO-4-METHYL-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1625932.png)

![5-Chloro-2-(pyridin-4-YL)benzo[D]thiazole](/img/structure/B1625942.png)